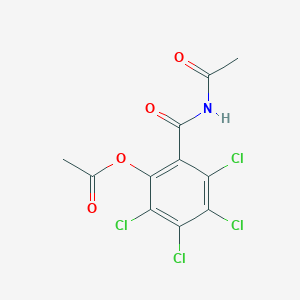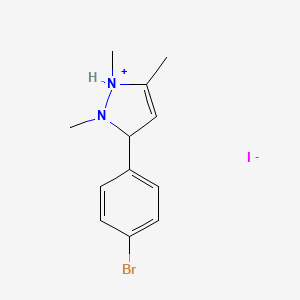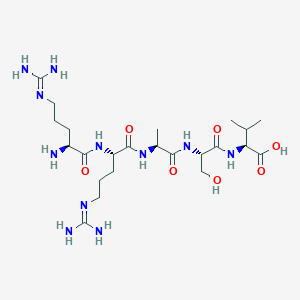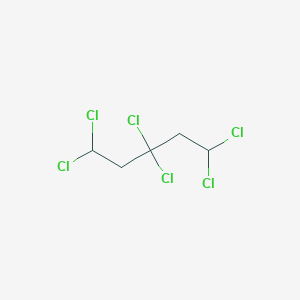
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This particular compound is characterized by the presence of multiple chlorine atoms and an acetylcarbamoyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of 3,4,5,6-tetrachlorophenol with acetic anhydride and acetyl chloride under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Hydrolysis: 3,4,5,6-tetrachlorophenol and acetic acid.
Reduction: 3,4,5,6-tetrachlorophenyl alcohol.
Substitution: Substituted amides or amines.
Applications De Recherche Scientifique
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cell Membranes: Incorporating into cell membranes and disrupting their integrity, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate can be compared with other similar compounds such as:
3,4,5,6-Tetrachlorophenyl acetate: Lacks the acetylcarbamoyl group, resulting in different reactivity and biological activity.
2-(Carbamoyl)-3,4,5,6-tetrachlorophenyl acetate: Similar structure but without the acetyl group, leading to variations in chemical properties and applications.
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenol: Contains a hydroxyl group instead of an acetate group, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
60099-07-2 |
|---|---|
Formule moléculaire |
C11H7Cl4NO4 |
Poids moléculaire |
359.0 g/mol |
Nom IUPAC |
[2-(acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl] acetate |
InChI |
InChI=1S/C11H7Cl4NO4/c1-3(17)16-11(19)5-6(12)7(13)8(14)9(15)10(5)20-4(2)18/h1-2H3,(H,16,17,19) |
Clé InChI |
YGSNYASHTZBYIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)

![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)

